molecular formula C7H6N4O2 B3024174 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid CAS No. 383142-90-3

5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B3024174
CAS No.: 383142-90-3
M. Wt: 178.15 g/mol
InChI Key: XIKZTCXYFVSBJT-UHFFFAOYSA-N
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Description

5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains both pyrrole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both pyrrole and triazole rings in the same molecule can lead to unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-pyrrole-1-carboxylic acid with hydrazine derivatives under acidic conditions to form the triazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

    5-(1H-pyrrol-1-yl)-1,2,4-triazole: Similar structure but lacks the carboxylic acid group.

    1H-pyrrol-1-yl-1,2,4-triazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    4H-1,2,4-triazole-3-carboxylic acid: Lacks the pyrrole ring.

Uniqueness: 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both pyrrole and triazole rings along with a carboxylic acid group. This combination provides a unique set of chemical properties and biological activities that are not found in similar compounds .

Properties

IUPAC Name

3-pyrrol-1-yl-1H-1,2,4-triazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c12-6(13)5-8-7(10-9-5)11-3-1-2-4-11/h1-4H,(H,12,13)(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKZTCXYFVSBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NNC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid
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5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid
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5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid
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5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 5
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5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 6
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5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid

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